2-(2-chlorophenyl)-N-[(4-chlorophenyl)methyl]quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenyl)-N-[(4-chlorophenyl)methyl]quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core structure, which is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-[(4-chlorophenyl)methyl]quinoline-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinoline core is reacted with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction, where the intermediate product from the previous step is reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate product with an appropriate amine, such as ammonia or an amine derivative, under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-[(4-chlorophenyl)methyl]quinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution
Properties
Molecular Formula |
C23H16Cl2N2O |
---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-N-[(4-chlorophenyl)methyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C23H16Cl2N2O/c24-16-11-9-15(10-12-16)14-26-23(28)19-13-22(18-6-1-3-7-20(18)25)27-21-8-4-2-5-17(19)21/h1-13H,14H2,(H,26,28) |
InChI Key |
UQDCGOACFJRHPX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)NCC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)NCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.